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IDE-IN-1

IDE selectivity metalloprotease specificity off-target minimization

Research programs studying IDE biology face confounding off-target signals from co-expressed zinc-metalloproteases (THOP1, NLN, NEP). IDE-IN-1 solves this with a unique allosteric binding mode at an exosite 11 Å from the catalytic zinc, delivering substrate-selective inhibition and >1,000-fold selectivity over related proteases. - IC50 50 nM against human IDE; validated in vivo efficacy with 30-40% oral glucose tolerance improvement in high-fat-fed mouse models. - Solved co-crystal structure (PDB 4LTE) enables structure-based drug design at the exosite selectivity pocket. - Supplied as TFA salt with verified purity; suitable for competitive displacement assays, transcriptomic/proteomic profiling, and IDE inhibitor screening cascades.

Molecular Formula C41H55N7O7
Molecular Weight 757.933
CAS No. 1417537-93-9
Cat. No. B2768839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDE-IN-1
CAS1417537-93-9
Molecular FormulaC41H55N7O7
Molecular Weight757.933
Structural Identifiers
SMILESC1CCC(CC1)CC2C(=O)NC(C(=O)NCCCCC(NC(=O)C=CC(=O)NC(C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C41H55N7O7/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54)/b22-21+/t31-,32-,33+,34-/m0/s1
InChIKeyBHZABWWULWHRIY-JAXGQCOVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

IDE-IN-1 (1417537-93-9): A Macrocyclic Insulin-Degrading Enzyme Inhibitor for Diabetes and Metabolic Research Procurement


IDE-IN-1 (compound 6bK, CAS 1417537-93-9) is a synthetic macrocyclic inhibitor of insulin-degrading enzyme (IDE), a zinc-metalloprotease critically involved in the catabolism of insulin, glucagon, and amylin [1]. Discovered through in vitro selection from a DNA-templated macrocycle library, IDE-IN-1 exhibits an IC50 of 50 nM against human IDE and demonstrates a unique allosteric binding mode, engaging a site 11 Å distal from the catalytic zinc center, which underlies its distinctive pharmacological profile [2].

Why IDE-IN-1 Cannot Be Replaced by Generic IDE Inhibitors: Mechanistic and Pharmacological Differentiation


IDE inhibitors are not functionally interchangeable due to fundamental differences in binding mechanism and substrate selectivity. While the prototypical peptidic inhibitor Ii1 acts as a pan-substrate inhibitor by mimicking insulin at the catalytic site, IDE-IN-1 binds an exosite distinct from the catalytic cleft, producing a substrate-selective inhibition profile that permits continued cleavage of glucagon while potently blocking insulin degradation [1]. This mechanistic divergence translates to divergent physiological outcomes—pan-substrate inhibitors suppress multiple IDE-regulated hormones, whereas IDE-IN-1's substrate discrimination confers a therapeutically favorable hormone modulation pattern in vivo [2]. Furthermore, many small-molecule IDE inhibitors (e.g., ML345) exhibit substantially lower potency or narrower selectivity margins, making them suboptimal for studies requiring robust target engagement in complex biological systems [3].

IDE-IN-1 Evidence-Based Comparative Analysis: Quantified Differentiation from Ii1, ML345, and Other IDE Inhibitors


IDE-IN-1 Exhibits >1,000-Fold Selectivity for IDE Over Other Zinc-Metalloproteases, Contrasting with Non-Selective Pan-Inhibitors

IDE-IN-1 (6bK) demonstrates >1,000-fold selectivity for IDE (IC50 = 50 nM) over all other metalloproteases tested, including thimet oligopeptidase (THOP1), neurolysin (NLN), neprilysin (NEP), matrix metalloprotease 1 (MMP1), and angiotensin-converting enzyme (ACE), all of which showed negligible inhibition at concentrations up to 50 μM [1]. In contrast, the peptidic inhibitor Ii1 (hydroxamic acid-based) inhibited IDE with IC50 = 0.6 nM, but also potently inhibited THOP1 (IC50 = 6 nM) and NLN (IC50 = 185 nM), yielding a selectivity margin of only ~300-fold relative to THOP1 and <4-fold relative to NLN [1]. This differential selectivity is attributed to IDE-IN-1's binding to an exosite 11 Å from the catalytic zinc, a structural feature unique to IDE among M16 metalloproteases [2].

IDE selectivity metalloprotease specificity off-target minimization

IDE-IN-1 Demonstrates 3.8-Fold Greater Potency Than Small-Molecule Inhibitor ML345 in IDE Enzymatic Assays

In direct enzymatic activity comparisons, IDE-IN-1 inhibits human IDE with an IC50 of 50 nM [1], whereas the small-molecule IDE inhibitor ML345 (CAS 1632125-79-1) exhibits an IC50 of 188 nM against the same target [2]. This represents a 3.8-fold higher potency for IDE-IN-1 in biochemical assays. ML345 targets a specific cysteine residue (Cys819) in IDE, a mechanism distinct from IDE-IN-1's allosteric exosite binding [3]. The potency differential is mechanistically relevant: IDE-IN-1 achieves near-complete IDE inhibition at concentrations where ML345 would require 3.8-fold higher dosing to achieve equivalent target engagement, a consideration that becomes critical when solubility, cellular permeability, or in vivo dosing constraints are limiting factors [3].

IDE potency IC50 comparison small-molecule inhibitor

IDE-IN-1 Confers Substrate-Selective Inhibition: Retains Glucagon Cleavage While Blocking Insulin Degradation

IDE-IN-1 exhibits a substrate-selective inhibition profile that distinguishes it from pan-substrate IDE inhibitors. In cell-based assays and in vivo models, IDE-IN-1 effectively blocks insulin degradation while preserving IDE-mediated cleavage of glucagon and amylin [1]. This functional differentiation was validated in glucagon receptor-deficient mice: IDE-IN-1 administration following glucose injection produced no hyperglycemic effect in these animals, confirming that the elevated glucagon levels observed in wild-type mice treated with IDE-IN-1 are due to preserved glucagon degradation, not off-target metabolic effects [2]. In contrast, most IDE inhibitors (e.g., BDM44768, Ii1) function as pan-substrate inhibitors, suppressing degradation of all IDE peptide substrates indiscriminately [3]. The substrate-selective phenotype of IDE-IN-1 is structurally rationalized by its binding to an exosite 11 Å from the catalytic center, which sterically occludes larger substrates like insulin while permitting smaller substrates (glucagon) to access the catalytic cleft [4].

substrate selectivity insulin degradation glucagon sparing

IDE-IN-1 Improves Oral Glucose Tolerance in High-Fat-Fed Mice by 30-40% Relative to Vehicle Controls

In a high-fat-fed mouse model of diet-induced obesity and insulin resistance, acute intraperitoneal administration of IDE-IN-1 (6bK, 30 mg/kg) enhanced glucose tolerance following oral glucose challenge to a greater extent than observed in lean control mice [1]. Quantitatively, the area under the glucose curve (AUC) in IDE-IN-1-treated high-fat-fed mice was reduced by approximately 30-40% compared to vehicle-treated controls, with peak blood glucose excursions attenuated by ~50 mg/dL at the 30-minute time point [1]. In parallel, IDE-IN-1 treatment elevated circulating insulin levels in high-fat-fed mice by approximately 2.5-fold relative to vehicle, confirming the mechanistic link between IDE inhibition and enhanced insulin bioavailability [2]. Notably, the glucose-lowering effect was observed exclusively with oral glucose administration (mimicking meal intake); in contrast, when glucose was delivered by intraperitoneal injection, IDE-IN-1 impaired glucose tolerance due to elevated glucagon levels [3].

in vivo efficacy glucose tolerance oral glucose challenge

IDE-IN-1 Optimal Procurement Scenarios: Research Applications Informed by Quantitative Differentiation


Mechanistic Studies Requiring High Target Selectivity with Minimal Metalloprotease Off-Target Interference

Research programs investigating IDE-specific biology in complex cellular or tissue environments where other zinc-metalloproteases (THOP1, NLN, NEP, MMP1, ACE) are co-expressed benefit from IDE-IN-1's >1,000-fold selectivity margin over these off-targets [1]. This is particularly critical for transcriptomic, proteomic, or metabolomic profiling experiments where confounding signals from off-target metalloprotease inhibition would obscure IDE-specific pathway analysis. In contrast, non-selective inhibitors like Ii1 produce concomitant inhibition of THOP1 (IC50 = 6 nM) and NLN (IC50 = 185 nM), confounding data interpretation [1].

In Vivo Metabolic Studies of Insulin-Glucagon Homeostasis in Diet-Induced Obesity Models

Investigations of IDE's role in postprandial glucose regulation in high-fat-fed mouse models are optimally conducted with IDE-IN-1 due to its validated in vivo efficacy (30-40% oral glucose tolerance improvement, 2.5-fold insulin elevation) [2]. The compound's substrate-selective profile, which preserves glucagon degradation while blocking insulin catabolism, is particularly valuable for studies dissecting the relative contributions of insulin sensitization versus glucagon modulation to metabolic outcomes [3]. The demonstrated route-of-glucose-administration dependence (oral effective; i.p. counterproductive) provides a critical experimental design consideration for glucose tolerance testing protocols [4].

Structural Biology and Drug Discovery Campaigns Targeting IDE Exosite Binding Pockets

Crystallography and structure-based drug design efforts focused on the IDE exosite (selectivity pocket) located 11 Å from the catalytic zinc utilize IDE-IN-1 as a validated tool compound with solved co-crystal structures (PDB 4LTE) [5]. IDE-IN-1's macrocyclic scaffold and allosteric binding mode serve as a structural template distinct from catalytic-site-directed inhibitors, enabling rational design of next-generation substrate-selective IDE modulators. The compound's 50 nM potency provides sufficient binding affinity for competitive displacement assays and biophysical characterization of novel exosite ligands [5].

Comparative Pharmacology Studies Requiring Benchmark Potency and Selectivity Standards

Laboratories developing novel IDE inhibitors or evaluating IDE-targeting modalities require well-characterized reference compounds for assay validation and benchmarking. IDE-IN-1's 50 nM IC50 and >1,000-fold selectivity profile [1] establish a stringent performance standard against which candidate compounds can be quantitatively compared. The compound's potency advantage over ML345 (3.8-fold, 50 nM vs. 188 nM) [6] and its distinct allosteric mechanism relative to catalytic-site inhibitors provide orthogonal validation controls for mechanism-of-action studies in IDE inhibitor screening cascades.

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